Welcome to the BenchChem Online Store!
molecular formula C8H12N2O2S B2772572 (4-amino-3-methylphenyl)methanesulfonamide CAS No. 915192-30-2

(4-amino-3-methylphenyl)methanesulfonamide

Cat. No. B2772572
M. Wt: 200.26
InChI Key: JXNIBNPMYUTFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08013159B2

Procedure details

The sulfonamide 14 (31.7 g, 138 mmol) was dissolved into boiling EtOH (600 ml) containing some AcOH (80 ml). To this solution was added 10% Pd/C (1.4 g) and this mixture was stirred under hydrogen (40 psi) for 3 h. THF (50 ml) was then added and this mixture heated to dissolve the precipitated product. This solution was filtered through celite and concentrated. The resulting solid was triturated with ether:hexane 1:1 (200 ml) to yield 27.28 g (99%) of pure 15.
Name
sulfonamide
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:11][S:12]([NH2:15])(=[O:14])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.CCO.CC(O)=O>[Pd].C1COCC1>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][S:12]([NH2:15])(=[O:13])=[O:14])=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
sulfonamide
Quantity
31.7 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])CS(=O)(=O)N
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred under hydrogen (40 psi) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated product
FILTRATION
Type
FILTRATION
Details
This solution was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ether:hexane 1:1 (200 ml)
CUSTOM
Type
CUSTOM
Details
to yield 27.28 g (99%) of pure 15

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=C(C=C(C=C1)CS(=O)(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.